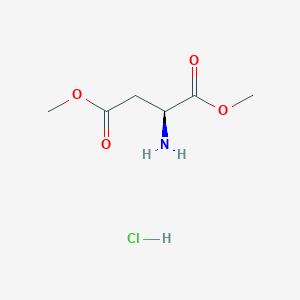

Dimethyl L-aspartate hydrochloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112494. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

dimethyl 2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-10-5(8)3-4(7)6(9)11-2;/h4H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLXWGDXZOYUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32213-95-9, 14358-33-9 | |

| Record name | Dimethyl L-aspartate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032213959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32213-95-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-dimethyl 2-aminobutanedioate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Dimethyl L-aspartate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Dimethyl L-aspartate hydrochloride. The information is curated for professionals in research and development who require precise and reliable data for their work.

Chemical Identity and Structure

This compound is the hydrochloride salt of the dimethyl ester of L-aspartic acid. It is a key intermediate in peptide synthesis and is utilized in the development of various pharmaceuticals.[1]

-

IUPAC Name: dimethyl (2S)-2-aminobutanedioate;hydrochloride

-

CAS Number: 32213-95-9[2]

-

Chemical Structure:

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Property | Value | References |

| Appearance | White to off-white crystalline powder/solid | [1][3] |

| Melting Point | 115-117 °C | [3][4] |

| Solubility | ||

| Water | Soluble (almost transparent) | |

| Methanol | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | |

| Optical Rotation | [α] = +11.0° to +13.0° (c=1.4, H₂O) | [5] |

Spectroscopic Data

-

¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H-NMR spectrum is expected to show signals corresponding to the two non-equivalent methyl ester protons, the methine proton, and the methylene protons of the aspartate backbone. The exact chemical shifts would be influenced by the solvent used.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C-NMR spectrum will display distinct peaks for the two carbonyl carbons of the ester groups, the two methyl carbons, the alpha-carbon, and the beta-carbon of the amino acid backbone.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will characteristically show strong absorption bands for the C=O stretching of the ester groups (typically around 1730-1750 cm⁻¹), N-H stretching of the amine hydrochloride salt (broad band around 2400-3200 cm⁻¹), and C-O stretching vibrations.

Experimental Protocols

Detailed methodologies for determining the key physical properties are outlined below. These protocols are generalized and may require optimization based on the specific equipment and sample purity.

This protocol describes the determination of the melting point range using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a rapid rate initially to determine an approximate melting range.

-

Refined Measurement: A fresh sample is then heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[6]

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

This protocol provides a general method for qualitatively and semi-quantitatively assessing the solubility of this compound in various solvents.

Methodology:

-

Solvent Preparation: A known volume (e.g., 1 mL) of the desired solvent (e.g., water, methanol, DMSO) is placed in a vial.

-

Solute Addition: A small, pre-weighed amount of this compound (e.g., 10 mg) is added to the solvent.

-

Dissolution: The mixture is agitated (e.g., by vortexing or stirring) at a constant temperature for a set period.

-

Observation: The solution is visually inspected for the presence of undissolved solid.

-

Quantification (Optional): If the solid dissolves completely, further aliquots are added until saturation is reached. The total mass of the dissolved solid is then used to calculate the solubility in g/100mL.

Logical Relationship for Solubility Testing

Caption: Logical flow for determining the solubility of a compound.

This compound is typically synthesized via the Fischer esterification of L-aspartic acid with methanol, followed by the introduction of hydrogen chloride.

Methodology:

-

Esterification: L-aspartic acid is suspended in an excess of anhydrous methanol.

-

Acid Catalyst: A catalyst, such as thionyl chloride or hydrogen chloride gas, is slowly added to the cooled suspension. This reaction is exothermic and should be performed in a fume hood.

-

Reaction: The mixture is stirred at room temperature or refluxed for several hours until the reaction is complete (monitored by techniques like TLC).

-

Isolation: The solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether), to yield this compound as a white solid.

Synthesis Workflow

Caption: Simplified workflow for the synthesis of this compound.

References

- 1. This compound | 32213-95-9 | TCI AMERICA [tcichemicals.com]

- 2. This compound | C6H12ClNO4 | CID 3084560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. simmons.chemoventory.com [simmons.chemoventory.com]

- 5. This compound | 32213-95-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. westlab.com [westlab.com]

An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

An Important Note on CAS Number Identification: The CAS number provided in the topic, 32213-95-9, is correctly associated with L-Aspartic acid, 1,4-dimethyl ester, hydrochloride (1:1). However, the detailed requirements of this technical guide for researchers and drug development professionals strongly suggest an interest in the more complex, biologically relevant molecule, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid . This compound is correctly identified by CAS Number 3919-74-2 .[1][2][3][4][5][6] This guide will focus on the latter compound, a known impurity in the semi-synthetic penicillin antibiotic, flucloxacillin.[1][2][7]

Introduction

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid of significant interest within the pharmaceutical industry.[7] Its primary relevance stems from its classification as a process-related impurity and a degradation product of the beta-lactam antibiotic flucloxacillin.[2][7] Consequently, its synthesis, characterization, and toxicological profiling are critical for quality control and regulatory compliance in drug manufacturing. This document provides a comprehensive technical overview of its chemical structure, properties, synthesis, and biological context, tailored for professionals in pharmaceutical research and development.

Chemical Structure and Properties

The molecule features a central isoxazole ring substituted with a methyl group, a carboxylic acid group, and a 2-chloro-6-fluorophenyl group. The presence of halogen atoms on the phenyl ring significantly influences the compound's lipophilicity and electronic properties, which can, in turn, affect its biological activity and chromatographic behavior.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties is provided in the tables below.

| Identifier | Value | Reference |

| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [1][4][8] |

| CAS Number | 3919-74-2 | [1][4][5][6] |

| Molecular Formula | C₁₁H₇ClFNO₃ | [1][4][8][9] |

| Synonyms | 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylic Acid, Flucloxacillin Impurity D | [1][10] |

| Physicochemical Data | Value | Reference |

| Molecular Weight | 255.63 g/mol | [1][4] |

| Appearance | White to cream or pale brown powder | [7] |

| Melting Point | 202-204 °C | [10] |

| SMILES | CC1=C(C(=O)O)C(=NO1)C2=C(F)C=CC=C1Cl | [1][8] |

| InChI Key | REIPZLFZMOQHJT-UHFFFAOYSA-N | [1][8] |

Synthesis and Reactivity

As a known impurity, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can form during the synthesis of flucloxacillin or as a product of its degradation.[7] It can also be synthesized independently to serve as a reference standard for analytical purposes.[7]

A general synthetic approach can be inferred from standard isoxazole synthesis methodologies, which often involve the cyclocondensation of a β-dicarbonyl compound with hydroxylamine.

The carboxylic acid functional group allows for typical reactions such as esterification and amidation. The isoxazole ring is generally stable but can be susceptible to cleavage under specific conditions.[7]

Biological Context and Activity

The primary biological significance of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is its presence as an impurity in flucloxacillin, a narrow-spectrum beta-lactam antibiotic.[2][7] While the specific biological activity of this compound is not extensively documented, the isoxazole scaffold is a well-known pharmacophore present in a variety of biologically active compounds with antibacterial, anti-inflammatory, and anticancer properties.[11][12][13]

Mechanism of Action of the Parent Drug: Flucloxacillin

To understand the biological context, it is crucial to consider the mechanism of action of flucloxacillin. Like other penicillin-based antibiotics, flucloxacillin inhibits the synthesis of the bacterial cell wall.[3][14][15] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[3][14] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[3][14]

Isoxazole derivatives have been studied for their potential to act on various signaling pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and as inhibitors of receptor-tyrosine-kinase (RTK) signaling.[11][16] This suggests that while 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is primarily considered an impurity, its core structure has the potential for biological activity.

Experimental Protocols

Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride (A Key Intermediate)

A detailed protocol for the synthesis of the acyl chloride, a closely related intermediate, provides insight into the synthesis of the carboxylic acid.

Materials:

-

3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Bis(trichloromethyl) carbonate (triphosgene)

-

Tetramethylurea (catalyst)

-

Toluene

Procedure:

-

Charge a reaction vessel with 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, tetramethylurea, and toluene.[2]

-

Stir the mixture to ensure homogeneity.[2]

-

Slowly add a toluene solution of bis(trichloromethyl) carbonate over 45 minutes at room temperature, ensuring a hydrogen chloride absorption system is in place.[2]

-

Increase the temperature to 110°C and reflux for 2 hours.[2]

-

After the reaction is complete, recover the toluene via vacuum distillation.[2]

-

Collect the product fraction at 168-170°C under a vacuum of 0.667 kPa. The product solidifies upon cooling.[2]

Note: This protocol describes the conversion of the carboxylic acid to the acyl chloride. The synthesis of the carboxylic acid itself would involve the hydrolysis of the corresponding ester, as depicted in the general workflow.

Analysis of Pharmaceutical Impurities by HPLC

A general workflow for the analysis of pharmaceutical impurities, such as 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in flucloxacillin, is outlined below.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable buffer

-

Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Flucloxacillin sample for analysis

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water containing 0.1% formic acid.[7]

-

Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to create a stock solution of known concentration.[7]

-

Sample Solution Preparation: Accurately weigh and dissolve the flucloxacillin sample in a suitable solvent.

-

Chromatographic Conditions: Set up the HPLC system with the C18 column and equilibrate with the mobile phase. Set an appropriate flow rate and UV detection wavelength.

-

Injection and Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Processing: Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time to that of the standard. Quantify the impurity by comparing the peak area in the sample to the peak area in the standard of known concentration.

Conclusion

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a molecule of considerable importance in the context of pharmaceutical quality control. A thorough understanding of its chemical properties, synthesis, and analytical methods is essential for professionals involved in the development and manufacturing of flucloxacillin. While its own biological activity is not the primary focus of current research, the isoxazole scaffold it contains is a versatile platform in medicinal chemistry, suggesting potential for future investigations into the biological effects of this and related compounds.

References

- 1. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | C11H7ClFNO3 | CID 77520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 99% 50 g | Request for Quote [thermofisher.com]

- 9. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic… [cymitquimica.com]

- 10. echemi.com [echemi.com]

- 11. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Flucloxacillin - Wikipedia [en.wikipedia.org]

- 16. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Dimethyl L-aspartate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethyl L-aspartate hydrochloride in water and common organic solvents. The information is compiled from various sources to assist researchers and professionals in the fields of chemistry, biochemistry, and pharmaceutical development. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and provides a generalized experimental protocol for solubility determination.

Introduction to this compound

This compound is a derivative of the amino acid L-aspartic acid, with the chemical formula C6H12ClNO4. It is a white to off-white crystalline solid. This compound serves as a crucial intermediate in various chemical syntheses, most notably in peptide synthesis, where the methyl ester groups protect the carboxylic acid functionalities of aspartic acid. Its hydrochloride salt form enhances its stability and handling properties. Understanding its solubility is critical for its application in reaction chemistry, formulation development, and purification processes.

Solubility Profile

This compound, as a salt of an amino acid ester, generally exhibits solubility in polar solvents while being relatively insoluble in nonpolar organic solvents. The hydrochloride moiety enhances its polarity and potential for hydrogen bonding, contributing to its solubility in protic solvents like water and alcohols.

Table 1: Qualitative Solubility of this compound

| Solvent | Type | Reported Solubility | Citation(s) |

| Water | Polar Protic | Soluble (almost transparent solution) | [1] |

| Methanol (MeOH) | Polar Protic | Soluble / Slightly Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | [1] |

| Nonpolar Organic Solvents | Nonpolar | Relatively Insoluble |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound such as this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, methanol)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for quantification.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial or flask. The presence of undissolved solid is necessary to ensure that the solution is saturated.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Centrifuge the vials at a high speed to further separate the solid and liquid phases.

-

Sample Extraction: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC. Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

Calculation: Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/100 mL, or mol/L.

Caption: Experimental workflow for determining equilibrium solubility.

Application in Peptide Synthesis

This compound is a valuable building block in peptide synthesis. The methyl ester groups serve as protecting groups for the α- and β-carboxylic acids of the aspartic acid residue, preventing them from participating in unwanted side reactions during peptide bond formation. The free amino group, present as a hydrochloride salt, can be deprotected in situ to participate in the coupling reaction.

The typical workflow for incorporating an aspartic acid residue using this compound in a solution-phase peptide synthesis involves the following steps:

-

Deprotection of the Amino Group: The hydrochloride salt is neutralized with a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to liberate the free amine.

-

Activation of the Coupling Partner: The carboxylic acid of the incoming amino acid is activated using a coupling reagent (e.g., DCC, HBTU) to form a reactive intermediate.

-

Peptide Bond Formation: The free amine of the deprotected dimethyl L-aspartate attacks the activated carboxyl group of the coupling partner, forming a new peptide bond.

-

Work-up and Purification: The reaction mixture is processed to remove byproducts and unreacted starting materials, yielding the protected dipeptide.

-

Selective Deprotection: The methyl ester protecting groups can be removed later in the synthesis, typically by saponification, to expose the carboxylic acids for further reactions or to yield the final deprotected peptide.

Caption: Workflow for using this compound in peptide coupling.

Conclusion

This compound is a polar compound with good solubility in water and polar organic solvents like methanol, and limited solubility in DMSO and nonpolar solvents. While precise quantitative solubility data is scarce, the provided qualitative information and generalized experimental protocol offer a solid foundation for researchers. Its primary application as a protected amino acid derivative in peptide synthesis underscores the importance of understanding its behavior in various solvent systems to ensure efficient and successful chemical transformations. Further research to quantify its solubility across a range of temperatures and solvents would be a valuable contribution to the scientific community.

References

An In-Depth Technical Guide to the Spectral Data Interpretation of H-Asp(OMe)-OMe·HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for L-Aspartic acid dimethyl ester hydrochloride (H-Asp(OMe)-OMe·HCl), a key intermediate in organic synthesis and pharmaceutical development. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its characterization and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for H-Asp(OMe)-OMe·HCl.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.44 | dd | α-CH | |

| ~3.77 | s | -OCH₃ (α-ester) | |

| ~3.68 | s | -OCH₃ (β-ester) | |

| ~3.10 | dd | β-CH₂ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The data presented is a representative compilation.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~171.7 | C=O (α-ester) |

| ~169.4 | C=O (β-ester) |

| ~54.0 | -OCH₃ (α-ester) |

| ~53.1 | -OCH₃ (β-ester) |

| ~49.3 | α-CH |

| ~33.7 | β-CH₂ |

Note: The chemical shifts are influenced by the solvent and experimental conditions.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2800 | Strong, broad | N-H stretch (amine hydrochloride), C-H stretch |

| ~1740 | Strong | C=O stretch (ester) |

| ~1200 | Strong | C-O stretch (ester) |

Note: The IR spectrum of a solid sample can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull).

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 197.62 | [M+H]⁺ (Molecular ion peak for the hydrochloride salt) |

| 162.0 | [M+H]⁺ (Molecular ion peak for the free base) |

Note: The observed m/z values can vary depending on the ionization technique used.

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of H-Asp(OMe)-OMe·HCl in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure the sample is fully dissolved.

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

The chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm or the residual solvent peak).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024 or more scans, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds.

-

The chemical shifts are referenced to the deuterated solvent signal.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of H-Asp(OMe)-OMe·HCl with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrument: A Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of H-Asp(OMe)-OMe·HCl (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode.

-

The mass range is typically set to scan from m/z 50 to 500.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to the structural elucidation of H-Asp(OMe)-OMe·HCl using the discussed spectroscopic techniques.

Synthesis of L-Aspartic Acid Dimethyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-aspartic acid dimethyl ester hydrochloride is a crucial intermediate in the synthesis of various pharmaceutical compounds and a valuable building block in peptide chemistry.[1] Its enhanced solubility and stability compared to the parent amino acid make it a versatile reagent in organic synthesis.[2] This technical guide provides an in-depth overview of the primary synthesis pathways for L-aspartic acid dimethyl ester hydrochloride, complete with detailed experimental protocols, quantitative data, and process visualizations.

Core Synthesis Pathway: Fischer Esterification

The most prevalent and industrially scalable method for synthesizing L-aspartic acid dimethyl ester hydrochloride is the Fischer esterification of L-aspartic acid. This reaction involves treating L-aspartic acid with an excess of methanol in the presence of a strong acid catalyst. The two most common catalysts for this transformation are thionyl chloride (SOCl₂) and hydrogen chloride (HCl) gas.

I. Synthesis via Thionyl Chloride-Mediated Esterification

This method is highly efficient, often providing quantitative yields. Thionyl chloride reacts with methanol to generate hydrogen chloride in situ, which then catalyzes the esterification of both carboxylic acid functional groups of L-aspartic acid.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-aspartic acid (e.g., 13.5 g, 100 mmol) in anhydrous methanol (e.g., 100 ml).[3]

-

Reagent Addition: Cool the flask in an ice bath to 0-5 °C. Slowly and dropwise, add thionyl chloride to the stirred suspension.[4][5] A typical molar ratio of thionyl chloride to L-aspartic acid is around 1.4:1.[5]

-

Reaction Progression: After the complete addition of thionyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an extended period, typically ranging from 40 to 48 hours, until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[3][5] The initial suspension should become a clear solution as the reaction progresses.[5]

-

Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol and thionyl chloride.[3][5]

-

Purification: To the resulting crude product, add diethyl ether to precipitate the L-aspartic acid dimethyl ester hydrochloride as a white solid.[4][5] Collect the solid by vacuum filtration, wash it with cold diethyl ether, and dry it under a vacuum to yield the final product.[4][5] For further purification, recrystallization from acetone can be performed.[6]

II. Synthesis via Hydrogen Chloride-Catalyzed Esterification

An alternative and also widely used method involves the direct use of hydrogen chloride gas or a solution of HCl in a solvent as the catalyst. This method avoids the use of the highly reactive and corrosive thionyl chloride.

-

Reaction Setup: Suspend L-aspartic acid (e.g., 133.1 g) in methanol (e.g., 133.1 g).[7][8]

-

Catalyst Introduction: Introduce hydrogen chloride gas into the suspension at a controlled temperature, typically at 40°C or below.[8] Alternatively, a solution of hydrochloric acid can be used.[7]

-

Reaction Progression: Maintain the reaction mixture at a specific temperature (e.g., 40°C) for several hours (e.g., 4 hours) with continuous stirring.[8]

-

Crystallization and Isolation: After the reaction period, cool the solution (e.g., to 3°C) to induce crystallization of the product.[8]

-

Purification: Collect the crystals by filtration and dry them to obtain L-aspartic acid dimethyl ester hydrochloride.[7][8] The filtrate, which may contain unreacted starting material and the product, can be recycled in subsequent batches to improve the overall yield.[8]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthesis protocols for L-aspartic acid dimethyl ester hydrochloride.

| Catalyst | Starting Material | Reagents & Solvents | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Thionyl Chloride | L-Aspartic Acid (13.5 g) | Methanol (100 ml), Thionyl Chloride | 48 | Quantitative | Not Specified | [3] |

| Thionyl Chloride | L-Aspartic Acid (100.9 g) | Methanol (560 ml), Thionyl Chloride (125 g) | 40 | 100 | Sufficient for next step | [5] |

| Hydrochloric Acid | L-Aspartic Acid (133.1 g) | Methanol (133.1 g), Hydrochloric Acid (64 g) | Not Specified | 78.4 | 96.5 | [7][8] |

| Hydrochloric Acid | L-Aspartic Acid (104.4 g) & Recycled Filtrate | Methanol, Hydrochloric Acid Gas (64 g) | 4 | 98.0 (based on new starting material) | 97.1 | [8] |

Conclusion

The synthesis of L-aspartic acid dimethyl ester hydrochloride is a well-established process, with the Fischer esterification using either thionyl chloride or hydrogen chloride as a catalyst being the most practical and high-yielding approach. The choice between the two catalysts may depend on factors such as the availability of reagents, safety considerations, and the desired scale of the reaction. The thionyl chloride method often leads to higher yields in a single batch, while the hydrogen chloride method can be optimized for continuous processing with the recycling of the filtrate. This guide provides the necessary details for researchers and professionals to replicate and adapt these synthesis pathways for their specific applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 32213-95-9: L-Aspartic acid, 1,4-dimethyl ester, hydro… [cymitquimica.com]

- 3. Dimethyl L-aspartate hydrochloride | 32213-95-9 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. US5322942A - Synthesis of optically active lactones from L-aspartic acid and intermediates thereof - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. US5113009A - Preparation and isolation of mineral acid salt of an amino acid methyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Acid-Catalyzed Esterification of L-Aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative aspects of the acid-catalyzed esterification of L-aspartic acid. This reaction is of significant interest in organic synthesis and drug development for the production of L-aspartic acid esters, which serve as important intermediates and derivatives.

Core Mechanism: Fischer-Speier Esterification

The acid-catalyzed esterification of L-aspartic acid with an alcohol, typically methanol or ethanol, follows the general principles of the Fischer-Speier esterification. This reversible reaction involves the protonation of one of the carboxylic acid groups, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester. Due to the presence of two carboxylic acid groups in L-aspartic acid (the α-carboxyl and β-carboxyl groups), the reaction can yield a mixture of the α-monoester, β-monoester, and the diester.

The key steps of the mechanism are as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen of one of the carbonyl groups of L-aspartic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Alcohol: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated carbonyl of the ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

The regioselectivity of the esterification (i.e., the preferential formation of the α- or β-ester) is influenced by several factors, including the nature of the acid catalyst, the reaction temperature, and the presence of protecting groups.

Quantitative Data

| Catalyst System | Alcohol | Product | Yield (%) | Reference |

| Thionyl Chloride (SOCl₂) | Methanol | Dimethyl L-aspartate hydrochloride | Quantitative | [1] |

| Hydrochloric Acid (HCl) | Methanol | This compound | 78.4 | [2] |

| N/A (from diethyl aspartate HCl) | N/A | Dimethyl aspartate | 84 | [3] |

| Thionyl Chloride (SOCl₂) | Ethanol | Diethyl L-aspartate hydrochloride | Not specified | [4] |

| N/A (N-protection method) | Methanol | (S)-dimethyl N-(9-phenylfluoren-9-yl)aspartate | 93 | [5] |

| Thionyl Chloride (SOCl₂) | Methanol | β-Methyl L-aspartate hydrochloride | 85 | [6] |

Note: The lack of standardized reporting conditions makes direct comparison of yields challenging. The "quantitative" yield reported for the thionyl chloride method suggests the reaction proceeds to completion under the specified conditions.[1]

Experimental Protocols

Detailed methodologies for the synthesis of L-aspartic acid esters using different acid catalysts are provided below. These protocols are intended for laboratory-scale synthesis and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Synthesis of this compound using Thionyl Chloride

This method is reported to give a quantitative yield of the desired diester hydrochloride.[1]

Materials:

-

L-Aspartic Acid

-

Methanol

-

Thionyl Chloride (SOCl₂)

-

Dichloromethane

Procedure:

-

Dissolve L-aspartic acid (13.5 g, 100 mmol) in 100 ml of methanol.

-

Slowly add the L-aspartic acid solution dropwise to pure thionyl chloride.

-

Stir the reaction mixture continuously for 48 hours at room temperature.

-

After the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator.

-

Extract and wash the residue with methanol (3 x 30 ml) and dichloromethane (3 x 30 ml).

-

The final product, L-aspartic acid dimethyl ester hydrochloride, is obtained as a white powder.

Synthesis of Diethyl L-Aspartate Hydrochloride using Thionyl Chloride

This protocol outlines the synthesis of the diethyl ester, which involves a reflux step.[4]

Materials:

-

L-Aspartic Acid

-

Anhydrous Ethanol

-

Thionyl Chloride (SOCl₂)

-

Diethyl Ether

Procedure:

-

Suspend L-aspartic acid in anhydrous ethanol in a round-bottom flask.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas.

-

After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess reagents under reduced pressure.

-

Add diethyl ether to the crude product to precipitate the diethyl L-aspartate hydrochloride.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis of this compound using Hydrochloric Acid

This procedure utilizes hydrochloric acid as the catalyst and provides a good yield of the final product.[2]

Materials:

-

L-Aspartic Acid (133.1 g)

-

Methanol (133.1 g)

-

Hydrochloric Acid (64 g)

Procedure:

-

Follow the general esterification procedure, reacting L-aspartic acid with methanol in the presence of hydrochloric acid.

-

After the reaction, cool the mixture to induce crystallization.

-

Collect the crystals by filtration.

-

Dry the collected crystals to obtain L-aspartic acid dimethyl ester hydrochloride.

Note: This protocol is presented as a variation of a general procedure and assumes the reader has knowledge of the standard Fischer esterification setup. For a more detailed general protocol, please refer to standard organic chemistry laboratory manuals.

Conclusion

The acid-catalyzed esterification of L-aspartic acid is a versatile and widely used reaction. The choice of catalyst and reaction conditions significantly influences the reaction outcome, particularly the yield of the desired ester. While thionyl chloride appears to be a highly effective reagent for producing the dimethyl ester hydrochloride in quantitative yield, other methods using hydrochloric acid also provide good results. Further research is needed to fully elucidate the kinetic and thermodynamic parameters of these reactions to enable more precise control over product distribution and to optimize reaction conditions for industrial-scale production. The provided protocols offer a solid foundation for the synthesis of L-aspartic acid esters in a laboratory setting.

References

Thermal Stability and Degradation Profile of Dimethyl L-aspartate Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Dimethyl L-aspartate hydrochloride (CAS 32213-95-9). As a key intermediate in the synthesis of peptides and other pharmaceuticals, a thorough understanding of its thermal properties is critical for ensuring drug product quality, stability, and shelf-life. This document outlines the expected thermal behavior based on the analysis of analogous amino acid derivatives and provides detailed experimental protocols for verification using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] It is soluble in water and methanol.[2] Key physicochemical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C6H12ClNO4 | [1][3] |

| Molecular Weight | 197.62 g/mol | [4] |

| Melting Point | 115-117 °C | [2][3] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Solubility | Soluble in water and methanol | [2] |

Expected Thermal Degradation Profile

Table 2: Expected Thermal Degradation Stages of this compound

| Stage | Temperature Range (°C) (Expected) | Mass Loss (%) (Expected) | Description |

| Melting | 115 - 125 | 0 | Endothermic event corresponding to the melting of the crystalline solid. |

| Stage I | 150 - 220 | ~18.5 | Initial decomposition, likely involving the loss of hydrogen chloride (HCl). |

| Stage II | 220 - 350 | Variable | Decomposition of the dimethyl L-aspartate molecule, potentially involving the loss of methanol and subsequent breakdown of the carbon skeleton. |

| Stage III | > 350 | Variable | Further degradation of organic residues into volatile products and char. |

Note: The temperature ranges and mass loss percentages are illustrative and require experimental verification.

Experimental Protocols

To experimentally determine the thermal stability and degradation profile of this compound, the following detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of this compound and identify its decomposition stages.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Plot the TGA curve (mass % vs. temperature) and its first derivative (DTG curve, %/°C vs. temperature).

-

Determine the onset temperature of decomposition, the peak decomposition temperatures from the DTG curve, and the percentage mass loss for each degradation step.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, crystallization, and decomposition, and to determine their associated enthalpies.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Plot the DSC thermogram (heat flow vs. temperature).

-

Identify and characterize endothermic and exothermic peaks. Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

-

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

References

The Hygroscopic Nature of L-Aspartic Acid Dimethyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-aspartic acid dimethyl ester hydrochloride is a key intermediate in pharmaceutical synthesis. Its propensity to absorb moisture from the atmosphere—its hygroscopicity—is a critical parameter influencing its stability, handling, and formulation. This technical guide provides an in-depth analysis of the hygroscopic nature of L-aspartic acid dimethyl ester hydrochloride, including its chemical stability in the presence of moisture, potential degradation pathways, and standardized methods for its characterization. Detailed experimental protocols for Dynamic Vapor Sorption (DVS) and Karl Fischer titration are provided to facilitate accurate assessment of its moisture-related properties.

Introduction

L-aspartic acid dimethyl ester hydrochloride (C₆H₁₂ClNO₄, M.W. 197.62 g/mol ) is a derivative of the naturally occurring amino acid, L-aspartic acid. It serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). As with many hydrochloride salts of small molecules, L-aspartic acid dimethyl ester hydrochloride is susceptible to moisture uptake. The interaction with water can lead to physical changes, such as deliquescence, and chemical degradation, primarily through hydrolysis of the ester linkages. Understanding and quantifying the hygroscopic nature of this compound is therefore essential for ensuring its quality, stability, and performance in drug development and manufacturing.

Commercial suppliers of L-aspartic acid dimethyl ester hydrochloride recommend storing the compound away from moisture, highlighting its sensitivity. This guide aims to provide a comprehensive technical resource for researchers and professionals working with this compound, focusing on its interaction with water.

Chemical Stability and Moisture-Induced Degradation

The primary route of chemical degradation for L-aspartic acid dimethyl ester hydrochloride in the presence of water is the hydrolysis of its two methyl ester groups. This process is a significant stability concern as it leads to the formation of impurities, namely the mono-ester and the parent L-aspartic acid, which can impact the safety and efficacy of the final drug product.

The hydrolysis of the ester groups can be followed by further degradation of the aspartic acid backbone, a process well-documented for aspartic acid residues in peptides and proteins. This degradation proceeds through the formation of a cyclic succinimide intermediate, which can then hydrolyze to form a mixture of α-aspartyl and β-aspartyl (iso-aspartyl) products.

The proposed moisture-induced degradation pathway is illustrated in the following diagram:

Hygroscopicity Characterization

The hygroscopicity of a substance can be characterized by its moisture sorption isotherm, which plots the equilibrium water content as a function of relative humidity (RH) at a constant temperature. From this isotherm, the critical relative humidity (CRH) can be determined, which is the humidity level at which the material begins to rapidly absorb moisture, often leading to deliquescence.

| Hygroscopicity Classification | Moisture Uptake at 80% RH | Example Compounds |

| Class 1: Non-hygroscopic | < 0.2% | L-Alanine, L-Aspartic Acid |

| Class 2: Slightly hygroscopic | 0.2% to < 2% | L-Tyrosine Hydrochloride |

| Class 3: Moderately hygroscopic | 2% to < 15% | L-Cysteine Dihydrochloride |

| Class 4: Very hygroscopic | ≥ 15% | L-Arginine, L-Lysine Hydrochloride |

Given that L-aspartic acid itself is non-hygroscopic, but its hydrochloride ester form introduces ionic and polar groups, it is anticipated that L-aspartic acid dimethyl ester hydrochloride would be classified as slightly to moderately hygroscopic. A hypothetical moisture sorption isotherm is presented in Table 2, which would be generated from a Dynamic Vapor Sorption experiment.

Experimental Protocols

Dynamic Vapor Sorption (DVS) for Hygroscopicity Assessment

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled series of relative humidity steps at a constant temperature.

Objective: To determine the moisture sorption and desorption isotherms of L-aspartic acid dimethyl ester hydrochloride and to identify its critical relative humidity (CRH).

Apparatus:

-

Dynamic Vapor Sorption Analyzer

-

Microbalance (sensitivity ± 0.1 µg)

-

Temperature and humidity controlled chamber

-

Sample pans (typically aluminum or quartz)

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of L-aspartic acid dimethyl ester hydrochloride into a tared sample pan.

-

Drying: Place the sample in the DVS instrument and dry it at 25°C under a stream of dry nitrogen (0% RH) until a stable mass is achieved ( dm/dt ≤ 0.002% per minute). This stable mass is considered the dry mass of the sample.

-

Sorption Isotherm:

-

Increase the relative humidity in a stepwise manner, for example, in 10% RH increments from 0% to 90% RH.

-

At each RH step, allow the sample to equilibrate until a stable mass is reached.

-

Record the mass at each equilibrium point.

-

-

Desorption Isotherm:

-

Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, following the same increments as the sorption phase.

-

Record the equilibrium mass at each step.

-

-

Data Analysis:

-

Calculate the percentage change in mass at each RH step relative to the initial dry mass.

-

Plot the percentage mass change (water uptake) against the relative humidity to generate the sorption and desorption isotherms.

-

Identify the CRH as the RH at which a sharp increase in moisture uptake is observed.

-

The following diagram illustrates the general workflow for a DVS experiment:

Hypothetical DVS Data for L-Aspartic Acid Dimethyl Ester Hydrochloride

| Relative Humidity (%) | % Mass Change (Sorption) | % Mass Change (Desorption) |

| 0 | 0.00 | 0.15 |

| 10 | 0.12 | 0.25 |

| 20 | 0.25 | 0.38 |

| 30 | 0.40 | 0.55 |

| 40 | 0.65 | 0.80 |

| 50 | 0.90 | 1.10 |

| 60 | 1.50 | 1.80 |

| 70 | 3.20 | 3.80 |

| 80 | 8.50 | 9.20 |

| 90 | 15.60 | 15.60 |

Karl Fischer Titration for Water Content Determination

Karl Fischer (KF) titration is the gold standard for determining the water content of a substance. It is a specific and accurate method based on a chemical reaction between water and the KF reagent.

Objective: To accurately quantify the water content of a sample of L-aspartic acid dimethyl ester hydrochloride.

Apparatus:

-

Volumetric or Coulometric Karl Fischer Titrator

-

Titration cell

-

Stirrer

-

Syringes for sample and reagent handling

Reagents:

-

Karl Fischer reagent (e.g., CombiTitrant)

-

Anhydrous methanol or other suitable solvent (e.g., formamide for poorly soluble samples)

Methodology (Volumetric Titration):

-

Titrator Preparation:

-

Fill the titrator burette with the Karl Fischer titrant.

-

Add a suitable volume of anhydrous solvent to the titration cell.

-

Titrate the solvent to a stable, dry endpoint to eliminate any residual moisture.

-

-

Sample Preparation: Accurately weigh approximately 50-100 mg of L-aspartic acid dimethyl ester hydrochloride.

-

Titration:

-

Quickly introduce the weighed sample into the conditioned titration cell.

-

Start the titration. The titrator will automatically add the KF reagent until all the water in the sample has reacted, which is indicated by a persistent endpoint.

-

-

Calculation: The water content is calculated by the titrator software based on the volume of titrant used, the titer of the reagent, and the mass of the sample.

Water Content (%) = (Volume of Titrant (mL) × Titer (mg/mL) / Sample Weight (mg)) × 100

Considerations for Amino Acid Hydrochlorides:

-

Amino acid hydrochlorides can have limited solubility in methanol. The use of a co-solvent such as formamide may be necessary to ensure complete dissolution and release of all water.

-

The titration may need to be performed at an elevated temperature (e.g., 50°C) to facilitate the release of bound water.

Conclusion

The hygroscopic nature of L-aspartic acid dimethyl ester hydrochloride is a critical quality attribute that must be carefully evaluated and controlled. While specific public data is limited, an understanding of its chemical structure and the behavior of related compounds suggests a classification of slightly to moderately hygroscopic. The primary degradation pathway in the presence of moisture is hydrolysis of the ester groups, which can be followed by further degradation of the aspartic acid backbone.

For drug development professionals, it is imperative to characterize the moisture sorption behavior of each batch of L-aspartic acid dimethyl ester hydrochloride using established techniques such as Dynamic Vapor Sorption and Karl Fischer titration. The detailed protocols provided in this guide serve as a foundation for these analyses. The data obtained from such studies will inform appropriate handling, storage, and formulation strategies to ensure the stability and quality of this important pharmaceutical intermediate.

The Pivotal Role of L-Aspartic Acid Derivatives in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-aspartic acid, a non-essential amino acid, and its derivatives are fundamental to a vast array of physiological processes. Beyond its primary role as a protein building block, this family of molecules acts as critical signaling messengers, metabolic intermediates, and precursors to essential biomolecules.[1][2][3][4][5][6][7][8] This technical guide provides an in-depth exploration of the biological significance of L-aspartic acid derivatives, with a focus on their roles in neurotransmission, metabolism, and their therapeutic potential. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, offering detailed experimental methodologies and quantitative data to facilitate further investigation and innovation in this critical area of biochemistry.

I. L-Aspartic Acid Derivatives as Neurotransmitters and Neuromodulators

L-aspartic acid and its derivatives are key players in the central nervous system (CNS), primarily functioning as excitatory neurotransmitters.[9][10][11] Their interactions with specific receptors on the neuronal surface are crucial for synaptic plasticity, learning, and memory.

Excitatory Amino Acid Receptors: NMDA and AMPA

L-aspartate, along with L-glutamate, is a primary excitatory neurotransmitter that activates ionotropic glutamate receptors, namely the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5][12][13] Activation of these receptors leads to the influx of cations, resulting in neuronal depolarization and the propagation of nerve impulses. While L-aspartate is a potent agonist at NMDA receptors, its affinity for AMPA receptors is considerably lower.[11][14][15] The derivative N-methyl-D-aspartate (NMDA) is a synthetic agonist that selectively binds to the NMDA receptor and is widely used in research to study its function.[12]

Another critical derivative is N-acetylaspartylglutamate (NAAG), the most abundant peptide neurotransmitter in the mammalian nervous system.[13] NAAG acts as a selective agonist at the metabotropic glutamate receptor type 3 (mGluR3), which, upon activation, inhibits the release of glutamate, thereby playing a neuroprotective role by preventing excitotoxicity.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of L-aspartic acid and its derivatives for NMDA and AMPA receptors. This data is crucial for understanding the potency and selectivity of these molecules and for the design of novel therapeutic agents targeting these receptors.

| Compound | Receptor | Ki (nM) | Species | Reference |

| L-Aspartate | NMDA Receptor | ~1300 | Rat | [16] |

| N-Methyl-D-aspartate (NMDA) | NMDA Receptor | - | - | [12] |

| D-Aspartate | AMPA Receptor (antagonist) | 930,000 | Rat | [8][14] |

| N-Acetylaspartylglutamate (NAAG) | mGluR3 | 420 | Rat | [6] |

Note: A definitive Ki value for NMDA at the NMDA receptor is not typically reported as it is the archetypal agonist for which the receptor is named. Its affinity is high, and it acts as a partial agonist.

II. Metabolic Significance of L-Aspartic Acid

L-aspartic acid is a central hub in cellular metabolism, participating in several key pathways essential for energy production, nitrogen disposal, and the synthesis of other vital molecules.[1][2][4][5][6][8]

The Urea Cycle

The urea cycle is a critical metabolic pathway that converts toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion.[4][17] L-aspartate plays a direct role by donating the second amino group for the synthesis of argininosuccinate, a key intermediate in the cycle.[1][4][13] This reaction is catalyzed by argininosuccinate synthetase.

The Malate-Aspartate Shuttle

The malate-aspartate shuttle is a crucial mechanism for transporting reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation.[18][19][20][21][22] L-aspartate is a key component of this shuttle, as it can cross the inner mitochondrial membrane, unlike oxaloacetate. This process is vital for maintaining the cellular redox balance and for efficient ATP production.

Precursor for Biomolecule Synthesis

L-aspartic acid serves as a precursor for the synthesis of several other amino acids, including asparagine, methionine, threonine, and isoleucine in plants and microorganisms.[2][4] In humans, it is a precursor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[4][5]

III. Key L-Aspartic Acid Derivatives and Their Functions

N-Acetylaspartate (NAA)

N-acetylaspartate (NAA) is one of the most abundant amino acids in the brain.[15][23][24][25] Synthesized in neurons, it is considered a marker of neuronal health and viability.[23] Its proposed functions include serving as a source of acetate for myelin synthesis by oligodendrocytes and involvement in neuronal osmoregulation.[23][26] Reduced levels of NAA are observed in various neurological disorders.[27]

Aspartame

Aspartame is an artificial sweetener composed of L-aspartic acid and L-phenylalanine, with the carboxyl group of the phenylalanine methyl-esterified.[14][28][29][30] Upon ingestion, it is rapidly hydrolyzed in the small intestine into its constituent amino acids and methanol.[14][28][30]

IV. Quantitative Data: Enzyme Kinetics and Physiological Concentrations

Understanding the kinetics of enzymes involved in L-aspartic acid metabolism and the physiological concentrations of its derivatives is essential for comprehending their roles in health and disease.

Enzyme Kinetics

| Enzyme | Substrate(s) | Km | Vmax | Organism/Tissue | Reference |

| Aspartate Aminotransferase (Cytoplasmic) | L-Aspartate | 2.96 ± 0.20 mM | - | Sheep Liver | [18] |

| 2-Oxoglutarate | 0.093 ± 0.010 mM | - | Sheep Liver | [18] | |

| Aspartate Aminotransferase (Mitochondrial) | L-Aspartate | 0.40 ± 0.12 mM | - | Sheep Liver | [18] |

| 2-Oxoglutarate | 0.98 ± 0.14 mM | - | Sheep Liver | [18] | |

| Argininosuccinate Synthetase | Citrulline | 2 x 10⁻⁴ M | 15.7 ± 8.7 nmol/hr/mg protein | Human Lymphocytes | [31] |

| ATP, Aspartate | - | - | Bovine Liver | [23][26] | |

| Aminopeptidase A | Aspartame | 0.25 mM | 126 µmol/min/mg | Human/Pig Intestine | [21][32] |

| Aminopeptidase W | Aspartame | 4.96 mM | 110 µmol/min/mg | Human/Pig Intestine | [21][32] |

| Aspartylglucosaminidase | NAcGlc-Asn | - | - | Human | [16][33][34][35][36] |

Physiological Concentrations

| Compound | Tissue/Fluid | Concentration | Species | Reference |

| L-Aspartate | Human Brain | 2.1–3.1 µmol/g | Human | [31] |

| N-Acetylaspartate (NAA) | Human Brain (Gray Matter) | 14.3 ± 1.1 mM | Human | [1] |

| Human Brain (White Matter) | 9.5 ± 1.0 mM | Human | [1] | |

| Human Brain (Global Average) | 10.63 mM (95% CI: 10.43-10.82 mM) | Human | [24] | |

| Human Brain (Young Adults) | 12.5 ± 1.4 mmol/L | Human | [9] | |

| D-Aspartate | Human Brain (Alzheimer's Gray Matter) | 0.69 µmol/g wet tissue | Human | [21][37] |

| Glutamate | Human Brain Abscess | 352 µmol/L (range 83-1368) | Human | [38] |

V. Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of L-aspartic acid derivatives.

Quantification of L-Aspartic Acid in Biological Samples using HPLC

Objective: To accurately measure the concentration of L-aspartic acid in tissues or biological fluids.

Principle: This method utilizes High-Performance Liquid Chromatography (HPLC) with pre-column derivatization to enable sensitive and specific detection of amino acids.

Protocol:

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer (e.g., 0.1 M HCl) and centrifuge to remove cellular debris.

-

Deproteinize samples by adding a precipitating agent (e.g., sulfosalicylic acid or trichloroacetic acid) followed by centrifugation.

-

Collect the supernatant for derivatization.

-

-

Derivatization:

-

React the amino acids in the sample with a derivatizing agent such as o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) to form a fluorescent adduct.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol or acetonitrile).

-

Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of L-aspartic acid.

-

Quantify the L-aspartic acid in the samples by comparing their peak areas to the standard curve.

-

For more detailed protocols on HPLC analysis of amino acids, refer to specialized literature.[39][40][41]

Aspartate Aminotransferase (AST) Activity Assay

Objective: To measure the enzymatic activity of Aspartate Aminotransferase in biological samples.

Principle: AST catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, producing oxaloacetate and L-glutamate. The rate of this reaction can be measured by coupling the production of one of the products to a subsequent reaction that can be monitored spectrophotometrically.

Protocol (Coupled Enzyme Assay):

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., Tris-HCl, pH 7.5) containing L-aspartate, α-ketoglutarate, and NADH.

-

Add an excess of a coupling enzyme, malate dehydrogenase (MDH).

-

-

Assay Procedure:

-

Add the biological sample (e.g., serum, tissue homogenate) to the reaction mixture.

-

AST in the sample will produce oxaloacetate.

-

MDH will then catalyze the reduction of oxaloacetate to malate, with the concomitant oxidation of NADH to NAD+.

-

Monitor the decrease in absorbance at 340 nm, which is directly proportional to the rate of NADH oxidation and thus to the AST activity.

-

-

Calculation:

-

Calculate the AST activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

-

Commercial kits with detailed protocols are widely available for AST activity assays.[2][4][10][12][20][32][42]

Measurement of Neurotransmitter Release from Synaptosomes

Objective: To study the release of L-aspartate (as an excitatory neurotransmitter) from isolated nerve terminals (synaptosomes).

Principle: Synaptosomes are resealed nerve terminals that can be isolated from brain tissue. They retain the machinery for neurotransmitter uptake, storage, and release. Depolarization of the synaptosomal membrane triggers the Ca²⁺-dependent release of neurotransmitters.

Protocol:

-

Synaptosome Preparation:

-

Homogenize brain tissue (e.g., cerebral cortex) in an iso-osmotic buffer.

-

Isolate synaptosomes by differential and density gradient centrifugation.

-

-

Loading with Radiolabeled Neurotransmitter (Optional):

-

Incubate the synaptosomes with a radiolabeled form of the neurotransmitter of interest (e.g., [³H]D-aspartate as a non-metabolizable analog of L-aspartate).

-

-

Release Assay:

-

Place the loaded synaptosomes in a superfusion chamber.

-

Perfuse with a physiological buffer.

-

Induce depolarization by adding a high concentration of KCl or a chemical depolarizing agent like 4-aminopyridine.

-

Collect the superfusate fractions over time.

-

-

Quantification:

-

Measure the amount of neurotransmitter released in each fraction. If a radiolabel was used, quantify by liquid scintillation counting. For endogenous neurotransmitter release, quantify using HPLC with electrochemical or fluorescence detection.

-

Express the release as a percentage of the total synaptosomal content.

-

Detailed protocols for synaptosome preparation and neurotransmitter release assays can be found in specialized neuroscience methodology literature.[3][16][19][22]

VI. Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of L-aspartic acid derivatives in biological systems is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Figure 1: The Urea Cycle, highlighting the entry of L-Aspartate.

Figure 2: The Malate-Aspartate Shuttle for NADH transport.

Figure 3: Workflow for Aspartate Aminotransferase (AST) Activity Assay.

Conclusion

L-aspartic acid and its derivatives are far more than simple metabolic intermediates; they are multifaceted molecules that play indispensable roles in the nervous system, energy metabolism, and the synthesis of essential biomolecules. Their significance is underscored by the diverse pathological conditions that arise from dysregulation of their metabolism or signaling functions. A thorough understanding of the quantitative aspects of their interactions, the kinetics of the enzymes that govern their transformation, and their precise physiological concentrations is paramount for advancing our knowledge in neuroscience, metabolism, and drug development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to further unravel the complexities of L-aspartic acid biology and to develop novel therapeutic strategies targeting these vital pathways. Continued research into the nuanced roles of these derivatives holds immense promise for addressing a wide range of human diseases.

References

- 1. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Aspartame pharmacokinetics - the effect of ageing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Aspartate as a selective NMDA receptor agonist in cultured cells from the avian retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NMDA receptor - Wikipedia [en.wikipedia.org]

- 13. AMPA receptor - Wikipedia [en.wikipedia.org]

- 14. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. AGA aspartylglucosaminidase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 17. ajnr.org [ajnr.org]

- 18. resources.novusbio.com [resources.novusbio.com]

- 19. Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Quantification of D-aspartate in normal and Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. A radiochemical assay for argininosuccinate synthetase with [U-14C]aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. content.abcam.com [content.abcam.com]

- 25. researchgate.net [researchgate.net]

- 26. Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry | PLOS One [journals.plos.org]

- 27. Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. chem.tamu.edu [chem.tamu.edu]

- 30. efsa.europa.eu [efsa.europa.eu]

- 31. Argininosuccinate synthetase activity in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Metabolism of aspartame by human and pig intestinal microvillar peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Functional analyses of active site residues of human lysosomal aspartylglucosaminidase: implications for catalytic mechanism and autocatalytic activation - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Lysosomal aspartylglucosaminidase is processed to the active subunit complex in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Aspartylglucosaminidase - Wikipedia [en.wikipedia.org]

- 37. researchgate.net [researchgate.net]

- 38. Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 39. sigmaaldrich.com [sigmaaldrich.com]

- 40. An N-methyl-d-aspartate receptor channel blocker with neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 41. cdn.caymanchem.com [cdn.caymanchem.com]

- 42. 3hbiomedical.com [3hbiomedical.com]

An In-depth Technical Guide to the Initial Synthesis and Discovery of Dimethyl L-aspartate Hydrochloride